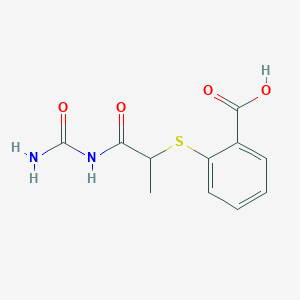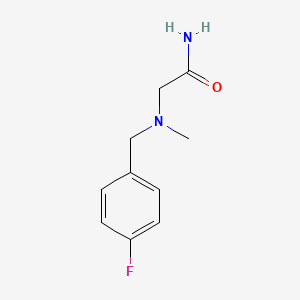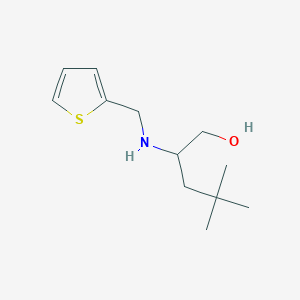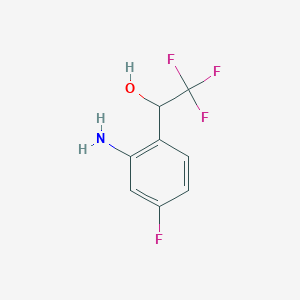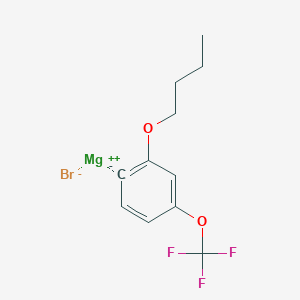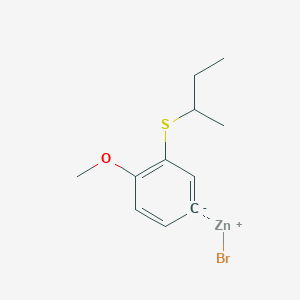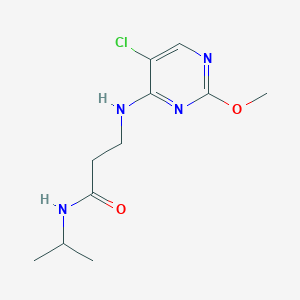![molecular formula C14H9N3O5S B14894253 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is further functionalized with a nitro group, a phenylsulfonyl group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic synthesis. One common route starts with the nitration of a suitable pyridine derivative to introduce the nitro group. This is followed by the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and finally, the carbaldehyde group is added through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrrolo[2,3-b]pyridine compounds. These products can be further functionalized for specific applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can form strong interactions with proteins. The carbaldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. These interactions are mediated through pathways involving electron transfer and covalent modification of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.
5-Nitro-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
The uniqueness of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lies in its fused bicyclic structure, which provides a rigid and planar framework. This structural feature enhances its binding affinity to molecular targets and its stability under various reaction conditions. Additionally, the combination of functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H9N3O5S |
|---|---|
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H9N3O5S/c18-9-12-11-6-7-16(14(11)15-8-13(12)17(19)20)23(21,22)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
MDQNPKWOYMUEBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



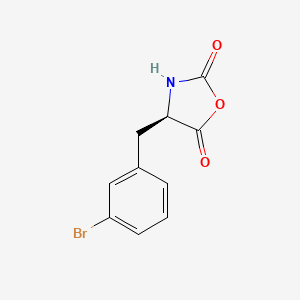
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
